molecular formula C21H29N3O3 B2594509 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE CAS No. 1421446-14-1

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE

Cat. No.: B2594509
CAS No.: 1421446-14-1
M. Wt: 371.481
InChI Key: PODXNIKMTUKFLU-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the coupling with the oxan-4-yl pyrrolidin-2-one moiety. Common reagents used in these reactions include benzyl chloride, piperazine, and various coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
  • 4-(4-Ethylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one

Uniqueness

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

4-(4-benzylpiperazine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c25-20-14-18(16-24(20)19-6-12-27-13-7-19)21(26)23-10-8-22(9-11-23)15-17-4-2-1-3-5-17/h1-5,18-19H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODXNIKMTUKFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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